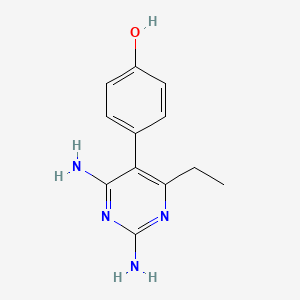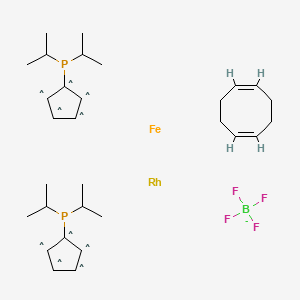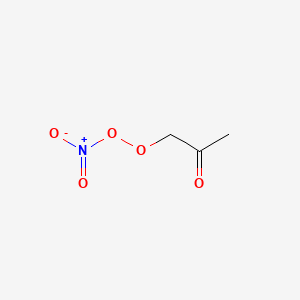
4-(2,4-Diamino-6-ethylpyrimidin-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring fused to an oxazine ring, bearing a ketone group . The average weight is 385.4601 and the monoisotopic weight is 385.211389755 . The chemical formula is C20H27N5O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include an average weight of 385.4601, a monoisotopic weight of 385.211389755, and a chemical formula of C20H27N5O3 .Applications De Recherche Scientifique
Antioxidant and Biological Activities
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and other therapeutic roles. CGA, for instance, modulates lipid metabolism and glucose, offering potential treatments for disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Environmental and Biotechnological Applications
Laccases, enzymes that oxidize phenolic and non-phenolic lignin-related compounds, are highlighted for their role in detoxifying industrial effluents, bioremediation, and other applications. Their ability to remove xenobiotic substances and produce polymeric products makes them valuable in biotechnological processes (Couto & Herrera, 2006).
Analytical and Pharmaceutical Development
The review on tectoridin, an isoflavone glycoside, underscores the importance of phenolic compounds in medicine due to their diverse pharmacological activities. Tectoridin exhibits anti-inflammatory, anti-platelet, anti-angiogenic, and other beneficial activities, demonstrating the therapeutic potential of phenolic compounds in healthcare (Patel, 2022).
Molecular Mechanisms and Therapeutic Potential
Research on the molecular basis of polyphenolic antioxidants explores the mechanisms through which these compounds exert their protective roles, including H atom transfer and single electron transfer. This work contributes to understanding the health benefits of phenolic compounds and their potential in preventing chronic diseases (Leopoldini et al., 2011).
Orientations Futures
This compound and similar ones have been studied in the context of tuberculosis therapy . The folate biosynthetic pathway, which these compounds target, offers many druggable targets that have yet to be exploited in tuberculosis therapy . Multi-targeting of the folate pathway in Mycobacterium tuberculosis is associated with highly potent anti-mycobacterial activity .
Propriétés
IUPAC Name |
4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVAUGAKCJDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/no-structure.png)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine](/img/structure/B583078.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)
